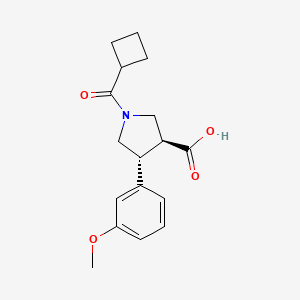![molecular formula C17H23N5O3 B5572060 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to the compound involves cyclization reactions of guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride to produce 2-iminoimidazolidin-4-one derivatives and related compounds (Shestakov, Sidorenko, & Shikhaliev, 2007). This method demonstrates the compound's complex synthesis pathway, highlighting its chemical versatility and the possibility for diverse derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, IR, and HRMS. For instance, certain compounds crystallize in specific space groups, showing planar imidazolidine-2,4-dione systems and specific dihedral angles between molecular planes, which helps in understanding the spatial arrangement and electronic configuration of the compound (Sethusankar, Thennarasu, Velmurugan, & Moon, 2002).
Chemical Reactions and Properties
The reactivity of the compound and its derivatives with various reagents indicates a rich chemistry, involving addition, cyclization, and protonation reactions. These reactions lead to the formation of various heterocyclic compounds, demonstrating the compound's utility in synthetic organic chemistry and potential applications in developing new materials and pharmaceuticals (Huang & Wamhoff, 1984).
Physical Properties Analysis
While specific data on the physical properties of the compound under discussion might not be directly available, related compounds' studies suggest methods for deducing properties such as solubility, crystallinity, and stability. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties, such as acidity constants, can be determined via spectroscopic studies, providing insight into the compound's behavior in different chemical environments. This information is crucial for predicting the compound's reactivity and stability under various conditions, which is essential for its application in chemical syntheses and potential pharmaceutical applications (Duran & Canbaz, 2013).
科学的研究の応用
Radioligand Development for PET Imaging
Compounds structurally related to the queried chemical have been explored for their potential as selective ligands for imaging with Positron Emission Tomography (PET). For instance, the development of radiolabeled compounds for imaging the translocator protein (18 kDa) offers insights into neurological and psychiatric disorders through non-invasive imaging techniques (Dollé et al., 2008).
Corrosion Inhibition
Some derivatives of imidazolidine, a structural motif that might be reminiscent of the target compound's framework, have been evaluated for their efficiency as corrosion inhibitors. This application is significant in the field of materials science, where preventing corrosion can extend the lifespan and functionality of metal-based structures and components (Cruz et al., 2004).
Pharmaceutical Research
Compounds within this chemical domain have been synthesized and evaluated for their potential in various pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer activities. This suggests a broad interest in derivatives of imidazolidine and related structures for therapeutic use, driven by their bioactive properties (Sondhi et al., 2009).
Molecular Docking and Computational Studies
Advanced computational methods, including molecular docking and Density Functional Theory (DFT) studies, have been employed to understand the interaction mechanisms and stability of compounds similar to the one . Such studies facilitate the prediction of activity and optimization of compounds for specific biological targets (Fahim et al., 2019).
特性
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-11-5-4-6-12(11)20-14(19-10)7-8-18-15(23)9-13-16(24)22(3)17(25)21(13)2/h13H,4-9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSCKOMPHSUYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)CCNC(=O)CC3C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)


![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)



![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)